molecular formula C13H14Br2N2 B1620659 7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide CAS No. 2895-98-9

7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide

Cat. No.: B1620659
CAS No.: 2895-98-9
M. Wt: 358.07 g/mol
InChI Key: BMFRJCKQKSXVET-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity. The compound may also affect ion channels and transporters, influencing cellular signaling pathways.

Comparison with Similar Compounds

7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide can be compared with other similar compounds, such as:

    Phenanthridine: A parent compound with similar structural features but different functional groups.

    Quinoline: Another heterocyclic compound with a similar nitrogen-containing ring structure.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.

The uniqueness of 7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide lies in its specific arrangement of nitrogen atoms and its dibromide functional group, which confer distinct chemical and biological properties .

Properties

CAS No.

2895-98-9

Molecular Formula

C13H14Br2N2

Molecular Weight

358.07 g/mol

IUPAC Name

7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide

InChI

InChI=1S/C13H14N2.2BrH/c1-3-8-14-10-5-11-15-9-4-2-7-13(15)12(14)6-1;;/h1-4,6-9H,5,10-11H2;2*1H/q+2;;/p-2

InChI Key

BMFRJCKQKSXVET-UHFFFAOYSA-L

SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[Br-].[Br-]

Canonical SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[Br-].[Br-]

Origin of Product

United States

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